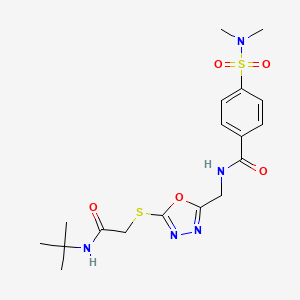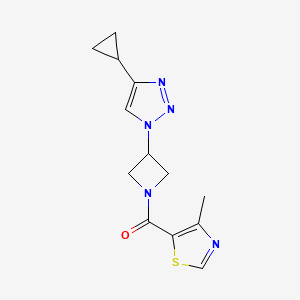![molecular formula C8H14ClNO B2453228 diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride CAS No. 205639-90-3](/img/structure/B2453228.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride, also known as DHM, is a compound that has recently gained attention for its potential therapeutic properties. DHM is a derivative of the Chinese herbal medicine plant, Ampelopsis grossedentata, which has been traditionally used for the treatment of various ailments.
Aplicaciones Científicas De Investigación
Chromatographic Separation and Identification
- High-performance liquid chromatographic methods have been developed for the separation and identification of enantiomers of diendo-3-aminobicyclo[2.2.1]heptane-2-methanol derivatives. This includes the use of naphthylethyl carbamate-derivatized beta-cyclodextrin stationary phases and derivatization of amino alcohols for creating separable diastereomers (Péter, Kámán, Fülöp, Van der Eycken, & Armstrong, 2001).
Electrochemical Synthesis of Pharmacologically Active Compounds
- Electrolysis of related bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles results in the formation of pharmacologically active compounds containing a pyrroline fragment. This process achieves high yields and efficiency (Vereshchagin, Elinson, Dorofeeva, & Egorov, 2014).
Anodic Oxidation Products
- Research on anodic oxidation of bicyclo[2.2.1]hept-2-ene reveals the formation of various products, including tricyclo and methoxybicyclo heptanes, indicating potential for diverse chemical syntheses (Baggaley, Brettle, & Sutton, 1975).
Enantioselective Liquid Chromatographic Methods
- Enantioselective liquid chromatographic methods are used for the separation of isomers of bicyclic β-amino acids derived from diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acids. This facilitates the study of stereochemistry in complex organic molecules (Török, Péter, Csomós, Kanerva, & Fülöp, 1998).
Synthesis and Characterization of Novel Derivatives
- Novel derivatives, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, have been synthesized, showcasing the potential for creating new compounds with varied chemical properties and potential applications (Thirunarayanan, 2014).
Crystallographic Analysis
- Crystallographic analysis of compounds derived from diendo-3-aminobicyclo[2.2.1]hept-5-ene-2-methanol has been conducted, providing insights into the structural characteristics of these bicyclic compounds (Stájer, Virág, & Sillanpää, 1999).
Synthesis and Structural Analysis of Stereoisomeric Compounds
- Studies on the synthesis and structural analysis of steredisomeric n-substituted tetrahydro-1,3-oxazines fused with norbornane or norbornene provide valuable information on the stereochemical properties of these bicyclic compounds (Fülöp, Stájer, Bernáth, & Sohár, 1985).
Synthesis and Biological Activity Evaluation
- Synthesis and evaluation of the biological activities of various bicyclo[2.2.1] hept-5-ene-2-yl-methanones, including their antimicrobial and antioxidant properties, highlight the potential pharmaceutical applications of these compounds (Thirunarayanan, 2017).
Experimental and Theoretical Reaction Studies
- Experimental and theoretical studies on the reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with various ethers provide insights into the mechanisms and regioselectivity of these reactions, which are critical for understanding and designing new synthetic pathways (Kas’yan et al., 2011).
Propiedades
IUPAC Name |
[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H/t5-,6+,7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVFZWOASZJFH-ICDZOTBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride | |
CAS RN |
205639-90-3 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-, hydrochloride (1:1), (1R,2S,3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205639-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)


![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)


![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)